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Compound of Interest

Compound Name: Dpdpe

Cat. No.: B1671333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and

pharmacological profile of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cornerstone tool in opioid

research. It details its synthesis, purification, and key experimental methodologies for its

characterization, along with insights into its mechanism of action.

Core Structural and Chemical Properties
DPDPE is a synthetic, cyclic pentapeptide analogue of enkephalin, renowned for its high

potency and selectivity as a delta-opioid receptor (DOR) agonist.[1] Its unique structure,

featuring a disulfide bridge, confers significant conformational rigidity, which is crucial for its

receptor selectivity and resistance to enzymatic degradation.[2][3]

Table 1: Physicochemical Properties of DPDPE
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Property Value Reference(s)

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-

amino-3-(4-

hydroxyphenyl)propanoyl]amin

o]-7-benzyl-3,3,14,14-

tetramethyl-6,9,12-trioxo-1,2-

dithia-5,8,11-

triazacyclotetradecane-4-

carboxylic acid

[1][4]

Sequence
H-Tyr-c[D-Pen-Gly-Phe-D-

Pen]-OH
[4]

Molecular Formula C₃₀H₃₉N₅O₇S₂ [1][4]

Molecular Weight 645.79 g/mol [1][4]

Appearance White to off-white solid powder [4]

Solubility
Soluble in DMSO and water

(up to 1 mg/mL)
[4][5][6]

Storage Store at -20°C [4]

Amino Acid Sequence and Cyclization
The primary structure of DPDPE is H-Tyr-D-Pen-Gly-Phe-D-Pen-OH. A key feature is the

intramolecular disulfide bond formed between the thiol groups of the two D-penicillamine (D-

Pen) residues at positions 2 and 5.[2] This 14-membered ring structure imposes significant

conformational constraints, which are fundamental to its high affinity and selectivity for the δ-

opioid receptor.[2]

Three-Dimensional Conformation
The three-dimensional structure of DPDPE has been elucidated through X-ray crystallography

and NMR spectroscopy.[7][8] The peptide adopts a rigid, folded conformation in solution,

characterized by a type IV β-turn.[8] This conformation is stabilized by transannular interactions

between the aromatic side chains of Tyrosine at position 1 (Tyr¹) and Phenylalanine at position

4 (Phe⁴) with the gem-dimethyl groups of the D-Pen² residue.[8] The C-terminal carboxyl group
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also plays a critical role in enhancing its selectivity for the δ-opioid receptor over the µ-opioid

receptor.[3]

Pharmacological Profile
DPDPE is a full agonist at the δ-opioid receptor. Its pharmacological activity is typically

characterized by its binding affinity (Ki), its ability to stimulate G-protein coupling (EC₅₀ in

GTPγS assays), and its functional effect in tissue-based assays.

Table 2: Pharmacological Data for DPDPE

Parameter Receptor Value
Assay
Condition

Reference(s)

Binding Affinity

(Ki)
µ-opioid > 713 nM

Rat brain

homogenates
[4]

κ-opioid > 1,500 nM
Rat brain

homogenates
[4]

Functional

Potency (EC₅₀)
δ-opioid 5.2 nM

Mouse Vas

Deferens Assay
[5][6][9]

δ-opioid ~3.0 nM

[³⁵S]GTPγS

Binding Assay

(CHO cells)

Signaling Pathways
As a δ-opioid receptor agonist, DPDPE initiates a cascade of intracellular signaling events

upon binding. The DOR is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory G-proteins of the Gi/Go family.[10]

Canonical G-Protein Signaling
Activation of the DOR by DPDPE leads to the dissociation of the Gαi/o subunit from the Gβγ

dimer. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in

a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction
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in cAMP subsequently decreases the activity of protein kinase A (PKA).[7] This is the primary

mechanism through which DPDPE exerts many of its cellular effects.

Caption: DPDPE canonical and non-canonical signaling pathways.

MAPK/ERK Pathway Activation
In addition to the canonical pathway, DPDPE has been shown to activate the Mitogen-Activated

Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and

2 (ERK1/2).[2] This activation is often mediated by the Gβγ subunit and can involve

transactivation of receptor tyrosine kinases or Src kinase-dependent mechanisms.[2]

Experimental Protocols
Detailed and reproducible protocols are essential for studying DPDPE. Below are

methodologies for its synthesis, purification, and key functional assays.

Synthesis and Characterization Workflow
The production of high-purity DPDPE involves a multi-step process beginning with chemical

synthesis and concluding with rigorous analytical characterization.
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Caption: General workflow for DPDPE synthesis and purification.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis

(SPPS) for generating the linear DPDPE precursor.[1][11]

Resin Preparation: Start with a pre-loaded Fmoc-D-Pen(Trt)-Wang resin. Swell the resin in

dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the

resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15

minutes.
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Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM)

(3 times), and DMF (3 times) to remove residual piperidine and byproducts.

Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

(4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and a base such as N,N-

diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at

room temperature with gentle agitation.

Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).

Washing: Wash the resin as described in step 3.

Repeat Cycle: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4)

steps for each subsequent amino acid in the sequence (Gly, D-Pen(Trt), Tyr(tBu)).

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and

wash (step 3). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95%

Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room

temperature to cleave the peptide from the resin and remove side-chain protecting groups

(Trt, tBu).

Peptide Precipitation: Filter the resin and precipitate the crude linear peptide by adding it to

cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

Dry the crude peptide pellet.

Disulfide Cyclization:

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium

bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular

cyclization.
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Stir the solution open to the air or use an oxidizing agent like potassium ferricyanide

(K₃[Fe(CN)₆]) to facilitate the formation of the disulfide bond.

Monitor the reaction by RP-HPLC until the linear precursor is consumed.

Purification by RP-HPLC:

Acidify the cyclization mixture with TFA.

Purify the crude cyclic peptide using a preparative reverse-phase HPLC system with a

C18 column.[12][13]

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

For example, a gradient of 10-50% acetonitrile over 40 minutes.

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify

those containing the pure DPDPE.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final DPDPE product as a

fluffy, white powder.

Protocol 3: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of DPDPE for the δ-opioid receptor by measuring

its ability to compete with a radiolabeled ligand.[14][15]

Membrane Preparation:

Homogenize tissue (e.g., rat brain) or cells expressing DOR in ice-cold lysis buffer (e.g.,

50 mM Tris-HCl, pH 7.4).

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed

centrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration (e.g.,

via BCA assay).

Assay Setup: In a 96-well plate, combine:

Cell membranes (10-50 µg of protein).

A fixed concentration of a suitable δ-opioid radioligand (e.g., [³H]-Naltrindole) near its Kd

value.

Increasing concentrations of unlabeled DPDPE (the competitor).

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) to the final volume.

For non-specific binding (NSB) control wells, add a high concentration of a non-

radiolabeled DOR ligand (e.g., 10 µM Naltrindole).

Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a specific duration

(e.g., 60-90 minutes) to reach binding equilibrium.

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass

fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash the filters rapidly with ice-

cold wash buffer to separate bound from free radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate specific binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of DPDPE.

Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 4: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of DPDPE to activate G-proteins by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor

activation.[3][5][16]

Reagents and Buffers:

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

GDP: Guanosine diphosphate, to keep G-proteins in an inactive state basally.

[³⁵S]GTPγS: The radiolabeled GTP analog.

Agonist: DPDPE solution at various concentrations.

Assay Procedure:

In a 96-well plate, add cell membranes expressing DOR (10-20 µg), GDP (e.g., 10-30 µM),

and varying concentrations of DPDPE.

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Basal binding is determined in the absence of DPDPE. Non-specific binding is determined

in the presence of a high concentration of unlabeled GTPγS.

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters,

followed by washing with ice-cold buffer.

Counting and Analysis:

Dry the filters and measure radioactivity using a scintillation counter.

Plot the specific [³⁵S]GTPγS binding against the log concentration of DPDPE.

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀

(potency) and Emax (efficacy) values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671333#structure-and-chemical-properties-of-
dpdpe-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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